molecular formula C11H10F2O2 B12954492 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

Cat. No.: B12954492
M. Wt: 212.19 g/mol
InChI Key: CXZXHNYYFXLRGZ-UHFFFAOYSA-N
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Description

4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O2 It features a benzaldehyde moiety substituted with a 2,2-difluorocyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluorocyclopropylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.

    Reduction: 4-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound may target enzymes involved in redox homeostasis, such as superoxide dismutases and glutathione reductase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

4-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-8(6-14)2-4-10/h1-4,6,9H,5,7H2

InChI Key

CXZXHNYYFXLRGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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